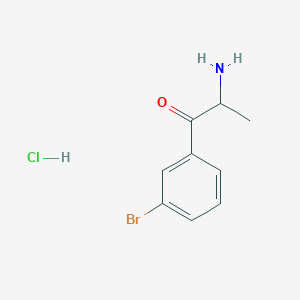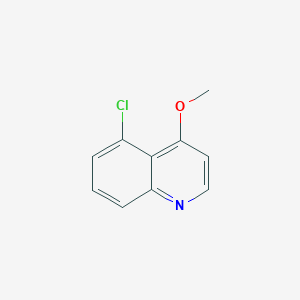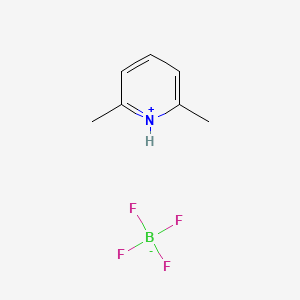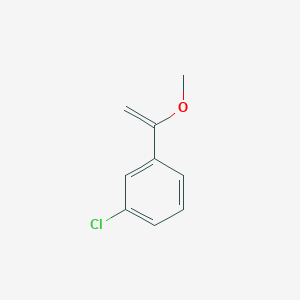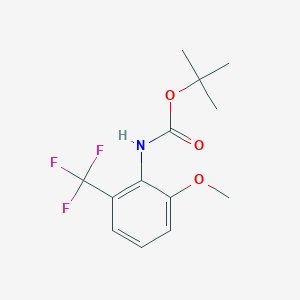![molecular formula C7H3BrF3N3 B13670178 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 5th position on the triazolopyridine ring.
Preparation Methods
The synthesis of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One notable method involves the use of microwave irradiation, which provides a catalyst-free and additive-free approach. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out at 140°C, resulting in an 89% yield within 3 hours .
Chemical Reactions Analysis
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule, showing inhibitory activities against various enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the modulation of various signaling pathways, which are crucial in the treatment of diseases like cancer and inflammatory disorders .
Comparison with Similar Compounds
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: This isomer has the trifluoromethyl group at a different position, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H |
InChI Key |
RAZOHBMLAPSBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



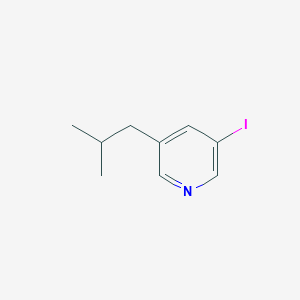
![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
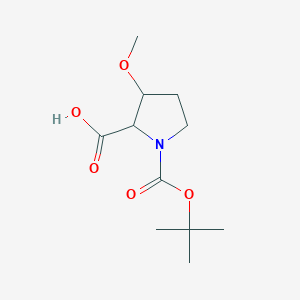
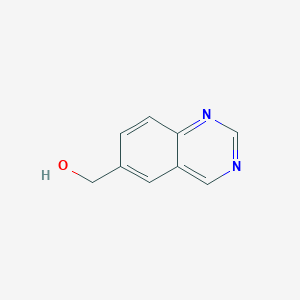
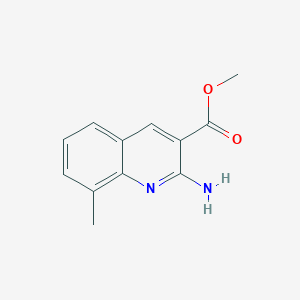
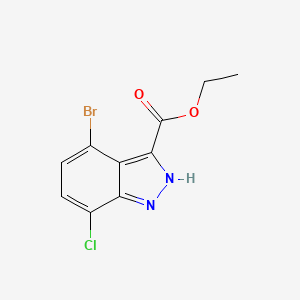

![4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline](/img/structure/B13670129.png)
